molecular formula C27H29N5O4 B13657417 Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate

Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13657417
M. Wt: 487.5 g/mol
InChI Key: FRUASAKWCGALLP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (hereafter referred to by its full name) is a synthetic small-molecule inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical in ceramide biosynthesis and exosome biogenesis . Structurally, it features an imidazo[1,2-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group, a pyrrolidine ring, and a phenyl carbamate moiety. Additionally, it is implicated in modulating exosome release, a process linked to cancer progression and neurodegenerative disorders .

Properties

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

IUPAC Name

phenyl N-[(3R)-1-[3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C27H29N5O4/c1-17-14-22(31-13-12-20(16-31)29-27(33)36-21-8-6-5-7-9-21)26-28-18(2)25(32(26)30-17)19-10-11-23(34-3)24(15-19)35-4/h5-11,14-15,20H,12-13,16H2,1-4H3,(H,29,33)/t20-/m1/s1

InChI Key

FRUASAKWCGALLP-HXUWFJFHSA-N

Isomeric SMILES

CC1=NN2C(=C(N=C2C(=C1)N3CC[C@H](C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=NN2C(=C(N=C2C(=C1)N3CCC(C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyridazine Core and Key Intermediates

  • The synthesis begins with a dichloroderivative intermediate (compound 28), which serves as the scaffold for subsequent functionalization.
  • Halogen substitution at position 8 is achieved by nucleophilic aromatic substitution (S_NAr) with (R)-N-(pyrrolidin-3-yl)acetamide (compound 11(R)) to yield intermediate 29(R).
  • The chlorine atom at position 6 is converted to a methyl group using a trimethylaluminum–DABCO complex, affording compound 30(R).
  • Iodination at a specific site is performed using N-iodosuccinimide (NIS) in dichloromethane to produce compound 31(R), which is a pivotal intermediate for further modifications.

Installation of the Pyrrolidin-3-yl Carbamate Moiety

  • The pyrrolidine ring is introduced as a side chain protected initially by a Boc group or acetyl group, depending on the synthetic step.
  • After substitution and cross-coupling, the protecting groups are removed, and the free amine is reacted with phenyl chloroformate to form the phenyl carbamate group, yielding the target compound 1 (PDDC).
  • The enantiomeric synthesis is mirrored by using the corresponding (S)-configured amide, allowing access to both stereoisomers.

Additional Modifications and Derivatizations

  • Further functionalization on the pyrrolidine ring includes Mitsunobu reactions to introduce azido or acetyl groups, followed by Huisgen cycloaddition to generate triazolo derivatives.
  • Morpholino ring closure and acetylation of hydroxy groups have also been reported for analogues.
  • Removal or substitution of methyl groups on the central core has been explored to modulate biological activity and pharmacokinetic properties.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Nucleophilic aromatic substitution Dichloroderivative (28) (R)-N-(pyrrolidin-3-yl)acetamide (11(R)) 29(R) Substitution at position 8
2 Methylation 29(R) Trimethylaluminum–DABCO complex 30(R) Chlorine at position 6 replaced by methyl
3 Iodination 30(R) N-Iodosuccinimide (NIS), CH2Cl2 31(R) Iodination for Suzuki coupling
4 Suzuki cross-coupling 31(R) 3,4-Dimethoxyphenylboronic acid, Pd catalyst Intermediate with 3,4-dimethoxyphenyl Installation of southern aromatic substituent
5 Deprotection and carbamate formation Amine intermediate Phenyl chloroformate Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (1) Final target compound

Chemical Reactions Analysis

Types of Reactions

Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable interactions through hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target protein .

Comparison with Similar Compounds

Structural and Functional Analogues Targeting nSMase2

The compound is compared below with other nSMase2 inhibitors and structurally related molecules:

Table 1: Key nSMase2 Inhibitors and Their Properties
Compound Name Target Therapeutic Model Key Findings References
Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate nSMase2 Alzheimer’s disease (5XFAD mice) Improved cognition; reduced ceramide-mediated neurotoxicity
2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) nSMase2 Cancer/exosome biogenesis Inhibits exosome release; clinical relevance in cancer remains unclear
Cambinol nSMase2 Neurodegeneration Reduced TNF-α/IL-1β-induced neuronal cell death via ceramide modulation

Key Observations :

  • Structural Diversity: Despite targeting nSMase2, these compounds exhibit distinct scaffolds. For example, DPTIP contains a thiophene-imidazole-phenol structure, whereas the subject compound features an imidazo-pyridazine core. This structural divergence may influence pharmacokinetics, such as blood-brain barrier penetration, which is critical for AD therapeutics .
  • Therapeutic Efficacy: The subject compound shows specificity in improving cognitive deficits in AD models, whereas cambinol is noted for its neuroprotective effects against cytokine-induced cell death . DPTIP’s role in exosome biogenesis is documented, but its clinical applicability requires further validation .

Compounds with Related Mechanisms in Exosome Regulation

Exosome biogenesis involves ceramide-dependent pathways (nSMase2) and ESCRT (endosomal sorting complex required for transport)-dependent mechanisms. The subject compound’s ceramide-centric action contrasts with ESCRT-targeting agents:

Table 2: Exosome Modulation Strategies
Mechanism Example Compounds/Interventions Effect on Exosomes References
Ceramide inhibition Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-... carbamate; DPTIP Suppresses exosome release
ESCRT inhibition siRNA targeting ALIX/TSG101 Reduces exosome secretion

Key Observations :

  • The subject compound and DPTIP act upstream by limiting ceramide availability, thereby reducing exosome production. In contrast, ESCRT inhibitors disrupt vesicle budding directly .
  • Ceramide-targeting compounds may offer broader therapeutic utility in both cancer and neurodegeneration, whereas ESCRT modulation risks disrupting essential cellular processes .

Structural Analogues in Imidazo-Pyridazine/Pyridine Families

  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares an imidazo-pyridine core but lacks the carbamate and pyrrolidine groups. Such compounds are primarily synthetic intermediates with uncharacterized biological activity .

Key Observations :

  • Substituents like the pyrrolidine-carbamate group in the subject compound likely enhance target binding specificity compared to simpler imidazo-heterocycles.

Biological Activity

Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate, commonly referred to as PDDC, has emerged as a significant compound in pharmacological research due to its potent biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

PDDC is characterized by the following structural attributes:

  • IUPAC Name : this compound
  • Molecular Weight : 487.5 g/mol
  • Chemical Formula : C_{24}H_{30}N_{4}O_{4}

PDDC functions primarily as a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2) . This enzyme plays a critical role in the metabolism of sphingolipids, which are essential for cellular signaling and membrane integrity. By inhibiting nSMase2, PDDC effectively reduces the release of astrocyte-derived extracellular vesicles (ADEVs), which are implicated in various neuroinflammatory processes.

Key Findings:

  • Inhibition Potency : The compound exhibits a pIC50 value of 6.57, indicating strong inhibitory capacity against nSMase2 .
  • Dose Dependence : PDDC shows dose-dependent inhibition of ADEV release with an effective concentration (pEC50) of 5.5 .

Pharmacokinetics

PDDC demonstrates favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 88%, indicating that it can be effectively absorbed when administered orally .
  • Brain Penetration : The ratio of area under the curve (AUC) in brain tissue to plasma is 0.60, suggesting significant central nervous system penetration .

In Vivo Studies

In animal models, particularly those involving inflammatory brain injury:

  • PDDC significantly inhibited the release of ADEVs and mitigated the associated peripheral immune response .
  • These findings suggest potential therapeutic applications for PDDC in treating neurological disorders characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of PDDC:

StudyObjectiveKey Results
Figuera-Losada et al., 2019Evaluate PDDC's effects on nSMase2Identified as a potent inhibitor with high oral bioavailability and brain penetration .
In vivo inflammatory modelAssess efficacy in reducing ADEV releaseRobust inhibition observed; supports potential for clinical translation .
Pharmacokinetic analysisDetermine absorption and distributionConfirmed high bioavailability and effective brain targeting .

Q & A

Q. What are the key spectroscopic techniques for structural confirmation of this compound, and how should data interpretation be approached?

Q. How can researchers optimize a multi-step synthesis route for this compound?

Methodological Answer:

  • Prioritize one-pot reactions (e.g., cyclization and coupling steps) to minimize intermediate isolation, as seen in imidazo[1,2-a]pyridine syntheses .
  • Use protecting groups (e.g., tert-butoxycarbonyl for amines) during pyrrolidine functionalization to prevent side reactions .
  • Monitor reaction progress via TLC or LC-MS and adjust catalysts (e.g., Pd for cross-couplings) or solvents (polar aprotic for SNAr reactions) .

Advanced Research Questions

Q. How should contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?

Methodological Answer:

  • Cross-validate using 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements. For example, NOE correlations can distinguish axial vs. equatorial substituents in pyrrolidine .
  • Re-optimize computational parameters (e.g., solvent models in DFT) to match experimental conditions .
  • Compare with analogous compounds (e.g., imidazo[1,2-b]pyridazines in ) to identify systematic deviations.

Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies at varied pH (1–10) and temperatures (25–60°C), analyzing degradation via LC-MS. For example, carbamate hydrolysis may yield phenyl alcohols and CO2, detectable by mass shifts .
  • Use Arrhenius modeling to extrapolate shelf-life at 25°C from high-temperature data .

Q. How can regioselectivity challenges in imidazo[1,2-b]pyridazine functionalization be addressed?

Methodological Answer:

  • Employ directed ortho-metalation (e.g., using LiTMP) to install substituents at specific positions .
  • Screen Lewis acids (e.g., ZnCl2) to favor electrophilic substitution at electron-rich aromatic sites .

Data Contradiction Analysis

Q. What steps should be taken if X-ray crystallography and NMR data suggest conflicting stereochemical assignments?

Methodological Answer:

  • Re-examine crystal packing effects (e.g., hydrogen bonding) that may distort bond angles in X-ray structures .
  • Perform variable-temperature NMR to rule out dynamic effects (e.g., ring puckering in pyrrolidine) .
  • Validate with VCD (Vibrational Circular Dichroism) for chiral centers, as used in carbamate derivatives .

Methodological Design

Q. How to design a stability-indicating assay for this compound in biological matrices?

Methodological Answer:

  • Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (5–95% acetonitrile in 0.1% formic acid) to separate degradation products .
  • Spike plasma/serum samples with isotopically labeled internal standards (e.g., 13C-carbamate) to quantify recovery rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.